

# 4-Chloro-2,6-dimethoxypyridine chemical structure and properties

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## Compound of Interest

Compound Name: 4-Chloro-2,6-dimethoxypyridine

CAS No.: 62616-14-2

Cat. No.: B1601346

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Whitepaper: Strategic Utilization of **4-Chloro-2,6-dimethoxypyridine** in Modern Drug Discovery

## Introduction & Chemical Rationale

In the rapidly evolving landscape of medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of novel drug design. Among these, **4-Chloro-2,6-dimethoxypyridine** (CAS: 62616-14-2) has emerged as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs)[1].

As a Senior Application Scientist, I frequently select this specific pyridine derivative for its unique "push-pull" electronic system. The molecule offers an ideal balance of stability and reactivity, providing researchers with a versatile scaffold that is particularly valuable in the development of oncology therapeutics and targeted kinase inhibitors[2]. This technical guide dissects the physicochemical properties, regioselective synthesis methodologies, and downstream cross-coupling workflows associated with this essential compound.

## Physicochemical Properties & Structural Dynamics

The chemical behavior of **4-Chloro-2,6-dimethoxypyridine** is dictated by the opposing electronic effects of its substituents. The two methoxy (-OCH<sub>3</sub>) groups at the C2 and C6 positions donate electron density into the pyridine ring via resonance (+M effect). Conversely, the chlorine atom at C4 exerts an inductive electron-withdrawing effect (-I).

This push-pull dynamic creates a highly stable, yet selectively reactive molecule. The C4 position is electronically primed for transition-metal-catalyzed cross-coupling, while the electron-rich core resists non-specific nucleophilic degradation.

Table 1: Quantitative Physicochemical Profile

Property	Value
Chemical Name	<b>4-Chloro-2,6-dimethoxypyridine</b>
CAS Registry Number	62616-14-2
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO <sub>2</sub>
Molecular Weight	173.60 g/mol
Typical Purity	≥95.0%
Appearance	Colorless to light yellow crystalline solid/liquid

| Structural Class | Halogenated Pyridine Ether |

Data supported by [3].

## Regioselective Synthesis via Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

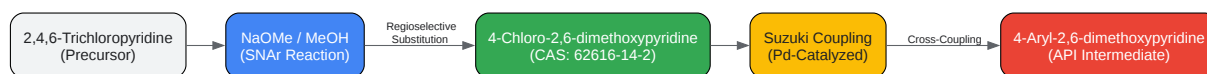
The most scalable and economically viable route to **4-Chloro-2,6-dimethoxypyridine** involves the regioselective nucleophilic aromatic substitution (S<sub>N</sub>Ar) of 2,4,6-trichloropyridine[4].

Expertise & Causality: Why do the C2 and C6 positions react first? The nitrogen atom in the pyridine ring strongly withdraws electron density from the ortho (C2/C6) and para (C4) positions. However, the immediate proximity of the highly electronegative nitrogen makes the C2 and C6 positions significantly more electrophilic than C4. When treated with a hard

nucleophile like sodium methoxide (NaOMe), substitution occurs preferentially at these ortho positions.

## Protocol 1: Regioselective Synthesis Workflow

- Preparation: Dissolve 1.0 equivalent of 2,4,6-trichloropyridine in anhydrous methanol (MeOH) under an inert nitrogen atmosphere.
- Temperature Control (Critical): Cool the reactor to 0–5 °C using an ice-water bath. Causality: The first substitution is highly exothermic. Allowing the temperature to spike will inevitably lead to the formation of the 2,4,6-trimethoxypyridine over-substitution impurity, which is notoriously difficult to separate via crystallization.
- Reagent Addition: Dropwise add 2.1 equivalents of a 25% NaOMe/MeOH solution over 60 minutes, maintaining the internal temperature below 10 °C.
- Reflux & Maturation: Once addition is complete, gradually warm the reaction to 65 °C (reflux) for 12 hours to drive the second substitution at C6 to completion.
- Self-Validation Check (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The protocol is self-validating when the non-polar 2,4,6-trichloropyridine spot ( $R_f \sim 0.8$ ) completely disappears, replaced by a single distinct polar spot ( $R_f \sim 0.5$ ). Quench a 0.1 mL aliquot in water/EtOAc and run LC-MS to verify the  $m/z$  173  $[M+H]^+$  molecular ion, ensuring no trimethoxy impurity ( $m/z$  169) is present.



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Synthesis and functionalization pathway of **4-Chloro-2,6-dimethoxypyridine**.

## Downstream Reactivity: Palladium-Catalyzed Functionalization

In drug discovery, the primary utility of **4-Chloro-2,6-dimethoxypyridine** lies in its capacity to undergo transition-metal-catalyzed cross-coupling at the C4 position to build complex molecular architectures.

**Expertise & Causality in Catalyst Selection:** The electron-rich nature of the 2,6-dimethoxy system increases the electron density around the C4-chlorine bond, raising the activation energy required for oxidative addition. To overcome this, we utilize Pd(dppf)Cl<sub>2</sub>. The large bite angle of the dppf ligand forces the palladium center into a highly reactive geometry, successfully overcoming the electronic barrier imposed by the methoxy groups.

## Protocol 2: Standard Suzuki-Miyaura Coupling at C4

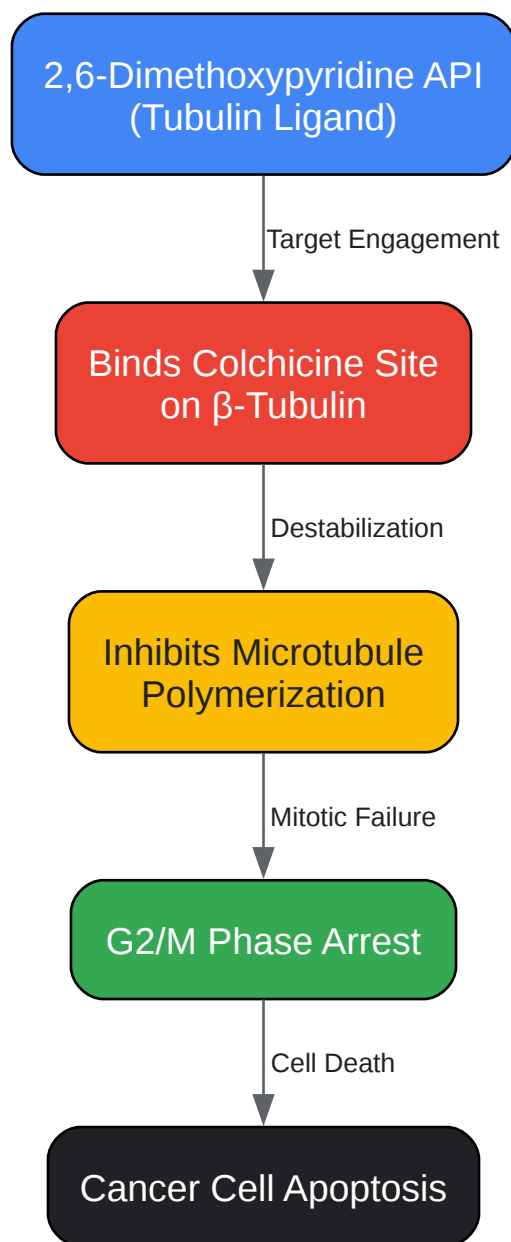
- **Charge Reactor:** Combine 1.0 eq of **4-Chloro-2,6-dimethoxypyridine**, 1.2 eq of the desired aryl boronic acid, and 3.0 eq of K<sub>2</sub>CO<sub>3</sub> in a 4:1 mixture of 1,4-Dioxane and H<sub>2</sub>O.
- **Degassing:** Sparge the biphasic mixture with nitrogen for 15 minutes. **Causality:** Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) catalyst.
- **Catalyst Addition:** Add 0.05 eq of Pd(dppf)Cl<sub>2</sub>. Heat the mixture to 90 °C for 8 hours.
- **Self-Validation Check (IPC):** The protocol validates itself visually and analytically. The reaction mixture will shift from reddish-brown (Pd(II) precatalyst) to pale yellow/green upon formation of the active Pd(0) species. LC-MS analysis of a filtered aliquot must indicate complete consumption of the 62616-14-2 starting material (m/z 173) and the emergence of the cross-coupled product mass.

## Pharmacological Applications in Oncology

Derivatives synthesized from 2,6-dimethoxypyridine have demonstrated profound efficacy in oncology, specifically as tubulin inhibitors. A landmark example is the development of N-(2,6-dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide, which has shown highly promising anti-proliferative activity in human cancer cell lines[5].

These derivatives operate by binding directly to the colchicine site of β-tubulin[5]. This target engagement prevents the structural alignment required for microtubule polymerization, leading

to catastrophic mitotic spindle failure, G2/M phase cell cycle arrest, and ultimately, programmed cell death (apoptosis) as documented in [5].



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Pharmacological pathway of 2,6-dimethoxyipyridine-derived tubulin inhibitors.

## References

- Title: 2,4,6-Trichloropyridine Chemical & Physical Properties Source: ChemSrc URL:[[Link](#)]

- Title: N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[[Link](#)]
- Title: 2,6-Dimethoxypyridine Growth Pathways: Strategic Analysis and Forecasts Source: Market Report Analytics URL:[[Link](#)]

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## Sources

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